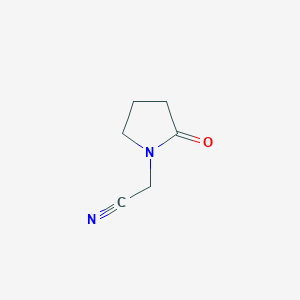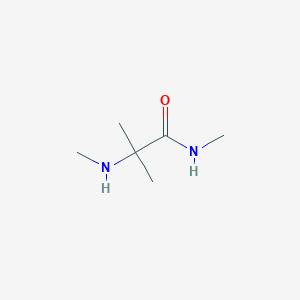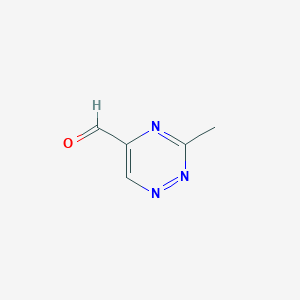
1,10-Phenanthroline-2-carbonyl chloride
Overview
Description
1,10-Phenanthroline-2-carbonyl chloride , also known as phenanthroline-2-carbonyl chloride , is a heterocyclic organic compound. It appears as colorless crystals and is soluble in organic solvents. The name “1,10” refers to the positions of the nitrogen atoms that replace CH groups in the hydrocarbon called phenanthrene . As a ligand in coordination chemistry, it forms strong complexes with most metal ions. It is often sold as the monohydrate .
Synthesis Analysis
- Dehydration of glycerol produces acrolein , which then condenses with the intermediate to yield phenanthroline-2-carbonyl chloride .
Molecular Structure Analysis
The molecular formula of phenanthroline-2-carbonyl chloride is C₁₂H₈N₂ClO , with a molar mass of 180.21 g/mol . Its chemical structure consists of a phenanthroline core with a carbonyl chloride group attached .
Chemical Reactions Analysis
Phenanthroline-2-carbonyl chloride serves as a ligand in coordination chemistry. It forms homoleptic complexes such as [M(phen)₃]²⁺ , where M represents a metal ion. Notably, the complex [Fe(phen)₃]²⁺ , known as ferroin , is widely studied and used for the photometric determination of Fe(II) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Coordination Chemistry and Molecular Structure
- Rhenium(I) Coordination : The compound "[fac-Tricarbonylchloro(1,10-phenanthroline)rhenium(I)]" demonstrates how 1,10-phenanthroline can coordinate with rhenium(I), forming a distorted octahedral structure. This highlights its role in forming complex molecular geometries in coordination chemistry (Haddad et al., 2002).
Chemiluminescence and Analytical Applications
- Chemiluminescence in Metal Analysis : 1,10-Phenanthroline, when used with luminol, shows significant applications in the chemiluminescent analysis of various metals and complexes. This research underlines its utility in enhancing or quenching chemiluminescent signals, which is crucial for analytical chemistry (Xiao et al., 2002).
Ligand Synthesis and Catalysis
- Ligand Libraries for Catalyst Exploration : The reaction of 1,10-Phenanthroline with carbonyl compounds, as facilitated by samarium diiodide, leads to a variety of phenanthroline derivatives. These derivatives are valuable for creating ligand libraries used in catalyst exploration, demonstrating its role in synthetic organic chemistry (Weitgenant et al., 2004).
Organosilica Synthesis and Catalysis
- Mesoporous Organosilica Synthesis : The synthesis of Phen-based periodic mesoporous organosilica (Phen-PMO) illustrates the use of 1,10-Phenanthroline in creating materials with specific structures for catalytic applications. This research shows its role in material science and catalysis (Lin et al., 2023).
Electrochemistry and Sensing Applications
- Electrochemical Sensing : The electrochemical behavior of 1,10-Phenanthroline on carbon nanotube surfaces has been studied for its potential in selective recognition of copper ions and hydrogen peroxide sensing. This highlights its applications in electrochemical sensors and materials science (Gayathri & Kumar, 2014).
Fluorescent Materials and Chemosensors
- Fluorescence and Chemosensors : Research on the aggregation-induced fluorescence of a 1,10-Phenanthroline derivative and its rhenium(I) carbonyl complex reveals its potential as a chemosensor for explosives. This emphasizes its role in the development of sensitive detection materials (Tao et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1,10-phenanthroline-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O/c14-13(17)10-6-5-9-4-3-8-2-1-7-15-11(8)12(9)16-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVADCPGYJYHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551546 | |
| Record name | 1,10-Phenanthroline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-2-carbonyl chloride | |
CAS RN |
57154-80-0 | |
| Record name | 1,10-Phenanthroline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















